molecular formula C18H30N4O4S B11051592 3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione

3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione

Cat. No.: B11051592
M. Wt: 398.5 g/mol
InChI Key: WRAJXKZKHQXLOD-UHFFFAOYSA-N
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Description

3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines pyrrolidine, sulfonyl, and bipiperidine moieties, making it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrrolidinylsulfonyl Intermediate: Pyrrolidine reacts with sulfonyl chloride under basic conditions to form the pyrrolidinylsulfonyl intermediate.

    Bipiperidine Formation: The bipiperidine moiety is synthesized through a series of reactions involving piperidine derivatives.

    Coupling Reaction: The pyrrolidinylsulfonyl intermediate is then coupled with the bipiperidine derivative under specific conditions to form the desired compound.

    Cyclization: The final step involves cyclization to form the 2,5-pyrrolidinedione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione is unique due to its combination of pyrrolidine, sulfonyl, and bipiperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H30N4O4S

Molecular Weight

398.5 g/mol

IUPAC Name

3-[4-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H30N4O4S/c23-17-13-16(18(24)19-17)20-9-3-14(4-10-20)15-5-11-22(12-6-15)27(25,26)21-7-1-2-8-21/h14-16H,1-13H2,(H,19,23,24)

InChI Key

WRAJXKZKHQXLOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C3CCN(CC3)C4CC(=O)NC4=O

Origin of Product

United States

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